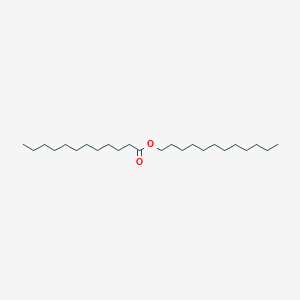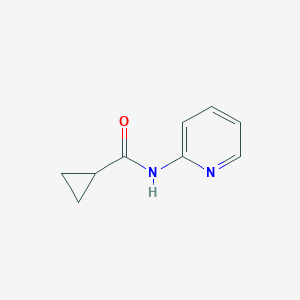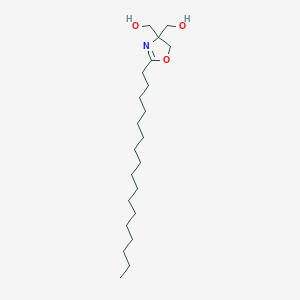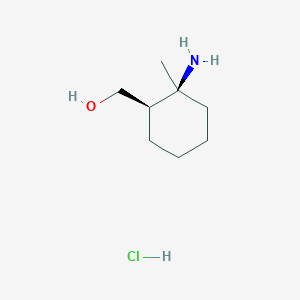
cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride is of significant interest in the field of organic chemistry due to its unique structure and properties. It serves as a precursor or intermediate for various chemical reactions and applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of stereoisomeric cis- and trans-2-aminomethylcyclohexanol and related cyclohexylamine derivatives involves reactions with ethyl p-chlorobenzimidate, leading to various cyclohexane-based structures (Bernáth et al., 1979). This process highlights the flexibility and complexity in generating these compounds.
Molecular Structure Analysis
The molecular structure of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine and its derivatives has been explored through techniques like NMR spectroscopy and X-ray crystallography. These studies reveal the conformations and stereochemistry inherent to the cyclohexane ring, crucial for understanding the compound's reactivity and interactions (Bernáth et al., 1979).
Chemical Reactions and Properties
Cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride undergoes various chemical reactions, including reductive methylation and reactions with phosphorus compounds, to form derivatives with potential psychotropic activities or as ligands for metal complexation (Lowry & Huitric, 1971). These reactions underscore the compound's utility in synthesizing structurally diverse molecules.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment and Radiotherapy Enhancement
Research has demonstrated that platinum-based compounds, such as cis-diamminedichloroplatinum (II) (c-DDP), are highly effective in cancer treatment, especially when used in combination with radiotherapy. The mechanism of action for these compounds includes DNA binding, which interferes with cellular repair processes and proliferation, thereby enhancing the effects of radiation in cancer cells. Clinical studies have shown that the combination of c-DDP with radiotherapy can be feasible and potentially beneficial in treating various types of tumors, emphasizing the need for further investigation into this combined treatment modality (Dewit, 1987).
Advances in Catalytic Oxidation
The selective oxidation of cyclohexene, a process related to the chemical family of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride, has significant implications for the chemical industry. This process can lead to a variety of products with different oxidation states and functional groups, which are crucial intermediates in many industrial applications. Recent advances in catalytic oxidation techniques have enabled more controllable and selective reactions, providing a pathway for the synthesis of valuable chemicals with high specificity (Cao et al., 2018).
Epigenetic Modifications and Disease
The study of DNA methylation and hydroxymethylation has revealed that these epigenetic modifications play a crucial role in regulating gene expression and are associated with various biological processes and diseases. Techniques such as whole-genome bisulfite sequencing (WGBS) have been developed to profile DNA methylation patterns across the genome, providing insights into the epigenetic landscape of cells and its implications in disease states, including cancer. This research highlights the importance of understanding epigenetic modifications for the development of targeted therapies and the diagnosis of diseases (Ulahannan & Greally, 2015).
Eigenschaften
IUPAC Name |
[(1R,2S)-2-amino-2-methylcyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(9)5-3-2-4-7(8)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYACCMCUCGVBDM-WSZWBAFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

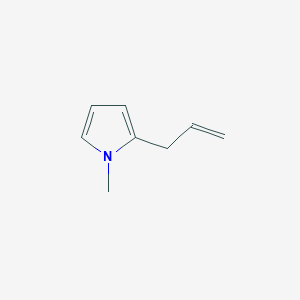


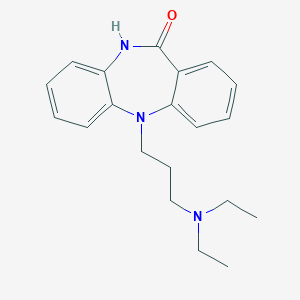
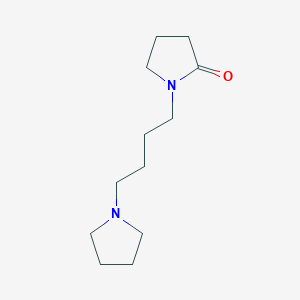
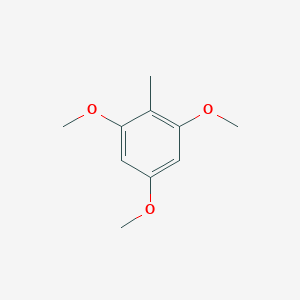
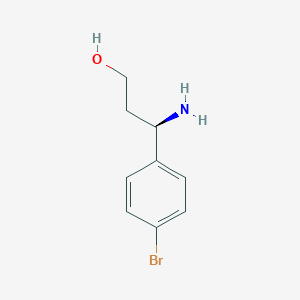
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
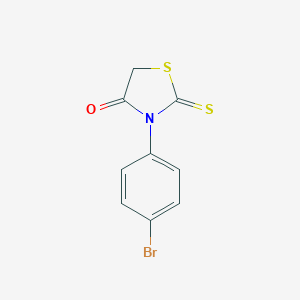
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)

